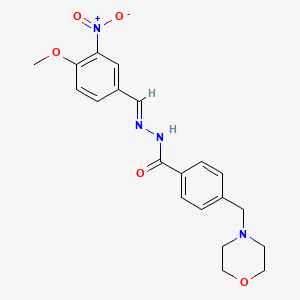

![molecular formula C20H24N4O B5537049 2-烯丙基-9-喹喔啉-2-基-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5537049.png)

2-烯丙基-9-喹喔啉-2-基-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one and related compounds involves several key steps including Claisen condensation, Michael addition, and spirocyclization. A practical and divergent synthesis approach has been developed, allowing for the introduction of various substituents at key positions of the diazaspiro[5.5]undecane skeleton, enhancing the structural diversity and potential biological activity of these compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one is characterized by the presence of a diazaspiro[5.5]undecane core, which is a significant structural motif in medicinal chemistry. This core structure is known to impart significant biological activity to the compounds containing it. Studies involving Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the structural characteristics of related spiro compounds, aiding in the understanding of their chemical behavior and interaction with biological targets (Zhang et al., 2008).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, the allylation reactions involving quinoxalin-2-one derivatives demonstrate the reactivity of the quinoxalinyl moiety and its utility in further chemical modifications. Such reactions not only expand the chemical diversity of these compounds but also enhance their pharmacological profile (Hamid, 2003).

科学研究应用

降压特性

- 研究结果:一项研究探讨了 9-取代 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的降压特性。这些化合物在降低血压方面表现出显着的活性,主要通过外周 α 1-肾上腺素受体阻滞 (Clark 等,1983)。

CCR8 拮抗剂

- 潜在用途:与 2-烯丙基-9-喹喔啉-2-基-2,9-二氮杂螺[5.5]十一烷-3-酮相关的化合物被鉴定为 CCR8 拮抗剂,可用于治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺病和鼻炎等呼吸系统疾病 (Norman,2007)。

多功能生物活性

- 概述:一项综述重点介绍了 1,9-二氮杂螺[5.5]十一烷的生物活性和合成,表明其在治疗肥胖、疼痛、免疫系统、细胞信号传导、心血管和精神病方面具有潜力 (Blanco‐Ania 等,2017)。

含氮螺杂环的合成

- 方法:开发了一种 2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮及其相关化合物的有效合成方法。这些发现对于生产新药和材料可能很重要 (Aggarwal 等,2014)。

抗伤害感受作用

- 研究结果:2,9-二氮杂螺[5.5]十一烷-3-酮的衍生物 LXM-10 在小鼠中表现出显着的抗伤害感受作用,表明其在疼痛管理中具有潜在用途 (Yue 等,2007)。

固相合成应用

- 进展:微波辅助固相合成哌嗪和二氮杂螺环,包括 2,9-二氮杂螺[5.5]十一烷的研究,已显示出简化这些化合物生产的潜力,以用于各种应用 (Macleod 等,2006)。

潜在的抗病毒特性

- 见解:一种涉及相关喹喔啉酮化合物烯丙基化的非环核苷类药物的新合成方法表明在抗病毒疗法中的潜在应用 (Hamid,2003)。

作用机制

While the exact mechanism of action of this specific compound is not mentioned in the sources, it is noted that some quinoxaline derivatives have exhibited antiproliferative activities . They have been found to inhibit the growth of certain cancer cells, with some compounds increasing caspase 3 activity, leading to the programmed cell death of cancer cells .

未来方向

The future directions for this compound and others in its class could involve further exploration of their antiproliferative activities and potential applications in cancer treatment . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.

属性

IUPAC Name |

2-prop-2-enyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-2-11-24-15-20(8-7-19(24)25)9-12-23(13-10-20)18-14-21-16-5-3-4-6-17(16)22-18/h2-6,14H,1,7-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDOIJWZGBSJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2(CCC1=O)CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)